2-Fluoro-4-hydroxy-5-nitrobenzaldehyde
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Overview
Description
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
A similar compound, pnu-286607, has been identified as an antibacterial agent that acts by inhibiting bacterial dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it a significant target for antibacterial drugs.
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the target molecules, thereby affecting their function.
Pharmacokinetics
Its lipophilicity and water solubility, which are key factors influencing drug bioavailability, have been noted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 2-fluoro-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid.
Reduction: 2-Fluoro-4-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzaldehyde: Lacks the hydroxyl group, which affects its reactivity and applications.
2-Hydroxy-5-nitrobenzaldehyde: Lacks the fluorine atom, leading to different chemical properties and reactivity.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a nitro group, resulting in different applications and biological activities.
Uniqueness
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-fluoro-4-hydroxy-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHNWCMTKVWQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-34-3 |
Source
|
Record name | 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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